molecular formula C26H26F3N3O2 B11646870 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361194-39-0

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11646870
CAS No.: 361194-39-0
M. Wt: 469.5 g/mol
InChI Key: ICYTWMHFBGNEEM-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Condensation Reaction: Starting with the condensation of an appropriate aldehyde with a ketone in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.

    Functional Group Modification: Introduction of the trifluoromethylphenyl group and the pyridinyl group through nucleophilic substitution or other suitable reactions.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline oxide, while reduction could produce a hexahydroquinoline alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential to interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.

    Trifluoromethylphenyl Compounds: Compounds with trifluoromethylphenyl groups, known for their unique chemical properties.

Uniqueness

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

361194-39-0

Molecular Formula

C26H26F3N3O2

Molecular Weight

469.5 g/mol

IUPAC Name

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H26F3N3O2/c1-14-8-7-11-20(30-14)32-24(34)21-15(2)31-18-12-25(3,4)13-19(33)23(18)22(21)16-9-5-6-10-17(16)26(27,28)29/h5-11,22,31H,12-13H2,1-4H3,(H,30,32,34)

InChI Key

ICYTWMHFBGNEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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